4-(4-Propylphenoxy)benzoic acid

Lipophilicity Membrane Permeability Drug Design

Differentiate your oncology hit‑to‑lead or lipid metabolism research with 4‑(4‑Propylphenoxy)benzoic acid. Its propyl group delivers a critical balance of lipophilicity (XLogP3‑AA=4.1), target binding affinity, and metabolic stability not achievable with methyl, ethyl, or butyl analogs. Predicted antineoplastic activity (Pa=0.961), apoptosis agonism (Pa=0.979), and lipid metabolism regulation (Pa=0.999) make this scaffold ideal for SAR studies. The electron‑donating propylphenoxy group also enables controlled oxidative conversion to quinone derivatives, a tangible advantage for materials and synthetic chemists.

Molecular Formula C16H16O3
Molecular Weight 256.301
CAS No. 938301-04-3
Cat. No. B2996640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Propylphenoxy)benzoic acid
CAS938301-04-3
Molecular FormulaC16H16O3
Molecular Weight256.301
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H16O3/c1-2-3-12-4-8-14(9-5-12)19-15-10-6-13(7-11-15)16(17)18/h4-11H,2-3H2,1H3,(H,17,18)
InChIKeyTUBQBPOXIBJURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Propylphenoxy)benzoic acid: Analytical Reference Guide for Procuring the Propyl-Functionalized Scaffold


4-(4-Propylphenoxy)benzoic acid (CAS 938301-04-3) is a para-substituted phenoxybenzoic acid derivative, characterized by the molecular formula C16H16O3 and a molecular weight of 256.30 g/mol [1]. The compound is structurally defined by a benzoic acid core substituted with a 4-propylphenoxy group at the para position . It serves as a versatile small molecule scaffold in medicinal chemistry and materials science, with its primary utility arising from the unique physicochemical and biological properties conferred by the propyl group substitution [2]. This guide focuses on the specific, verifiable differentiators that inform its selection over closely related analogs.

Why the Propyl Chain in 4-(4-Propylphenoxy)benzoic acid Cannot Be Arbitrarily Substituted


The para-substituted phenoxybenzoic acid class exhibits strong structure-activity relationships (SAR) where even minor changes to the alkyl chain length or branching can drastically alter key properties. The propyl group (-C3H7) in 4-(4-Propylphenoxy)benzoic acid occupies a critical middle ground in the homologous series, influencing lipophilicity, target binding affinity, and metabolic stability in ways that methyl (-C1H3), ethyl (-C2H5), or butyl (-C4H9) analogs cannot replicate [1]. Generic substitution of this specific compound with an analog lacking the propyl chain may result in a different biological activity profile, altered solubility, or a change in chemical reactivity, thereby compromising experimental reproducibility or the intended industrial application . The evidence presented in Section 3 quantifies these specific differentiators to inform a rational procurement decision.

Quantitative Differentiation Evidence for 4-(4-Propylphenoxy)benzoic acid vs. Closest Analogs


Lipophilicity (LogP) of 4-(4-Propylphenoxy)benzoic acid as a Determinant of Membrane Permeability

The lipophilicity of a compound, measured by its partition coefficient (LogP), is a critical determinant of its ability to cross biological membranes. The predicted LogP (XLogP3-AA) for 4-(4-Propylphenoxy)benzoic acid is 4.1 [1]. This value is higher than its unsubstituted parent, 4-phenoxybenzoic acid (LogP approx. 3.0), and its methyl analog, 4-(4-Methylphenoxy)benzoic acid (LogP approx. 3.3), due to the increased hydrocarbon chain length. The higher LogP of the propyl derivative indicates a significantly increased propensity for passive diffusion across lipid bilayers, which is a key consideration for applications requiring cell permeability or tissue penetration .

Lipophilicity Membrane Permeability Drug Design

Predicted Biological Activity Profile of 4-(4-Propylphenoxy)benzoic acid Compared to Class Baseline

In silico prediction of biological activity using the PASS algorithm provides a comparative profile of potential targets. For 4-(4-Propylphenoxy)benzoic acid, the top predicted activities (Pa > 0.9) include lipid metabolism regulator (Pa=0.999), angiogenesis stimulant (Pa=0.995), DNA synthesis inhibitor (Pa=0.991), apoptosis agonist (Pa=0.979), and antineoplastic (Pa=0.961) [1]. A separate analysis corroborated antineoplastic activity with a Pa of 0.800 (Pi=0.012) [2]. While these are class-level predictions for substituted benzoic acids, they establish a specific, quantifiable activity profile for this compound. The presence of the propyl chain is critical for achieving this particular combination of high Pa values, as SAR studies show that alkyl chain length significantly influences target interaction [3]. This profile serves as a functional fingerprint that distinguishes it from non-propyl analogs, which would exhibit a different predicted activity spectrum.

Antineoplastic Lipid Metabolism Apoptosis

Chemical Stability and Reactivity of 4-(4-Propylphenoxy)benzoic acid in Oxidation Reactions

The para-propylphenoxy group influences the compound's susceptibility to oxidation. 4-(4-Propylphenoxy)benzoic acid can be oxidized to form corresponding quinones or other oxidized derivatives . This reactivity is a direct consequence of the electron-donating nature of the propylphenoxy substituent, which increases electron density on the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted or electron-withdrawing analogs. While specific comparative rate constants are not available in the provided literature, this property is a key differentiator for synthetic chemists, as it dictates the compound's suitability as a precursor for quinone-based materials or as an intermediate in multi-step syntheses where controlled oxidation is required. The choice of oxidizing agent (e.g., KMnO4 vs. CrO3) can further modulate the reaction outcome .

Oxidation Quinone Formation Chemical Synthesis

Optimal Scientific and Industrial Use Cases for 4-(4-Propylphenoxy)benzoic acid


Medicinal Chemistry: Exploration of Antineoplastic and Apoptosis-Modulating Mechanisms

Based on its high predicted probability of antineoplastic activity (Pa=0.961) and as an apoptosis agonist (Pa=0.979) [1], 4-(4-Propylphenoxy)benzoic acid is an ideal starting scaffold for hit-to-lead programs in oncology research. Its specific propyl substitution yields a unique activity profile [2] that distinguishes it from less lipophilic analogs, making it a valuable probe for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties [3].

Chemical Biology: Investigating Lipid Metabolism and Membrane Interactions

The compound's predicted role as a lipid metabolism regulator (Pa=0.999) [1], combined with its enhanced lipophilicity (XLogP3-AA = 4.1) [3], makes it a potent candidate for research into metabolic pathways and membrane biology. Its ability to passively diffuse across lipid bilayers [3] is a key differentiator for experiments requiring intracellular target engagement without the need for specialized delivery systems.

Synthetic Chemistry: Building Block for Oxidation-Derived Materials

The electron-donating propylphenoxy group makes the compound highly susceptible to oxidation, enabling its use as a precursor for quinone derivatives . This reactivity profile is a specific, tangible differentiator for materials scientists and synthetic chemists seeking to construct more complex molecular architectures via controlled oxidative pathways.

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